molecular formula C14H11ClN2O2S B595456 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227269-27-3

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B595456
CAS No.: 1227269-27-3
M. Wt: 306.764
InChI Key: CRFKKDCFWSVYQT-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both chloro and phenylsulfonyl groups in its structure imparts unique chemical properties that can be exploited in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base like pyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products with various functional groups replacing the chloro group.

    Oxidation: Sulfone derivatives.

    Coupling: Biaryl compounds.

Scientific Research Applications

4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The chloro and phenylsulfonyl groups can participate in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of enzymes or receptors . The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1H-pyrrolo[2,3-b]pyridine: Lacks the methyl and phenylsulfonyl groups.

    6-Methyl-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and phenylsulfonyl groups.

    1-(Phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Lacks the chloro and methyl groups.

Uniqueness

The unique combination of chloro, methyl, and phenylsulfonyl groups in 4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-(benzenesulfonyl)-4-chloro-6-methylpyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c1-10-9-13(15)12-7-8-17(14(12)16-10)20(18,19)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFKKDCFWSVYQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CN(C2=N1)S(=O)(=O)C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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